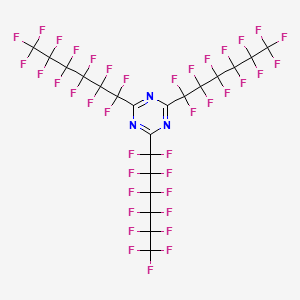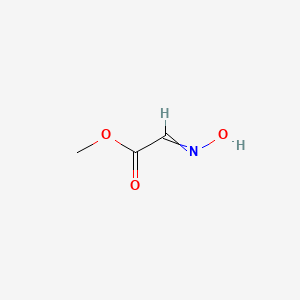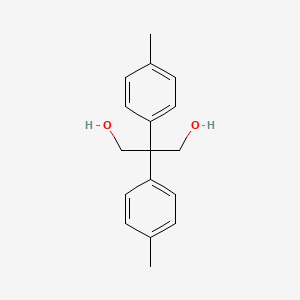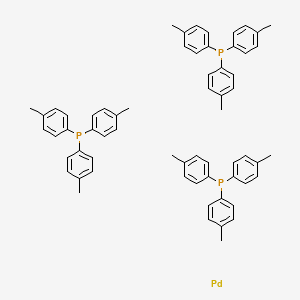
Palladium;tris(4-methylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium;tris(4-methylphenyl)phosphane is an organophosphorus compound that serves as a ligand in organometallic chemistry and homogeneous catalysis. This compound is known for its ability to form stable complexes with palladium, which are widely used in various catalytic processes, including cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methylphenyl)phosphane typically involves the reaction of 4-methylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:
3C6H4CH3MgBr+PCl3→P(C6H4CH3)3+3MgBrCl
This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the phosphane.
Industrial Production Methods
Industrial production of tris(4-methylphenyl)phosphane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Palladium;tris(4-methylphenyl)phosphane undergoes various types of reactions, including:
Oxidation: The phosphane can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphane.
Substitution: The phosphane can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphane.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Palladium;tris(4-methylphenyl)phosphane is extensively used in scientific research due to its versatility and effectiveness as a ligand. Some of its applications include:
Chemistry: It is used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism by which palladium;tris(4-methylphenyl)phosphane exerts its effects involves the formation of a stable complex with palladium. This complex acts as a catalyst in various reactions by facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include:
Oxidative Addition: The palladium complex undergoes oxidative addition to form a palladium(II) species.
Transmetalation: The palladium(II) species undergoes transmetalation with an organometallic reagent.
Reductive Elimination: The final step involves reductive elimination to form the desired product and regenerate the palladium(0) species.
Comparación Con Compuestos Similares
Palladium;tris(4-methylphenyl)phosphane can be compared with other similar compounds, such as:
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methyl groups.
Triphenylphosphine: Lacks the methyl substituents on the phenyl rings.
Tris(2-methylphenyl)phosphine: Has methyl groups in the ortho position instead of the para position.
Uniqueness
The uniqueness of this compound lies in its ability to form highly stable complexes with palladium, which are effective catalysts in a wide range of chemical reactions. The presence of methyl groups in the para position enhances its steric and electronic properties, making it a valuable ligand in organometallic chemistry.
Propiedades
Número CAS |
27903-26-0 |
|---|---|
Fórmula molecular |
C63H63P3Pd |
Peso molecular |
1019.5 g/mol |
Nombre IUPAC |
palladium;tris(4-methylphenyl)phosphane |
InChI |
InChI=1S/3C21H21P.Pd/c3*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h3*4-15H,1-3H3; |
Clave InChI |
XKSZCINMEBRFSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



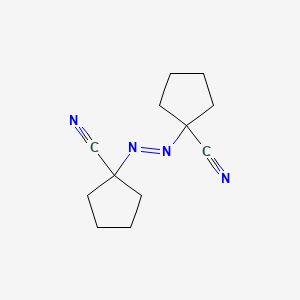
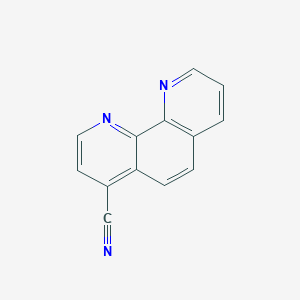
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
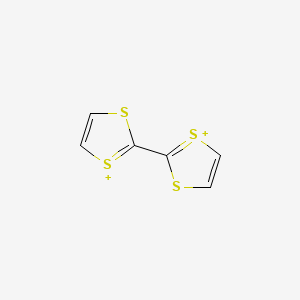
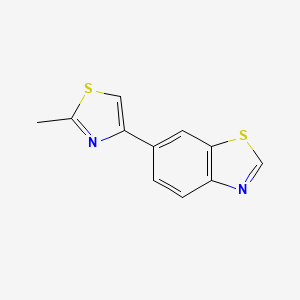
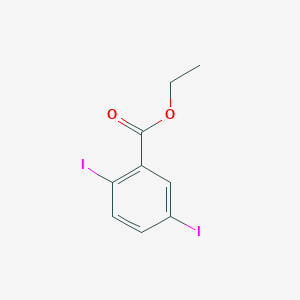
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
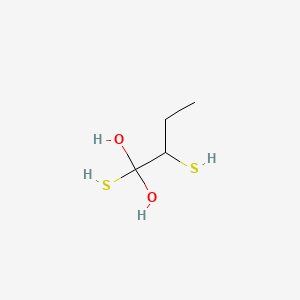
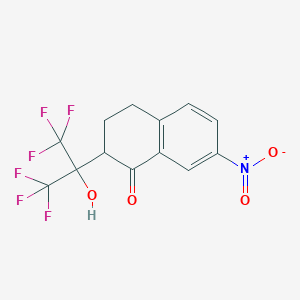
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
